3-ブロモ-N-(フラン-2-イルメチル)ベンズアミド

説明

"3-bromo-N-(furan-2-ylmethyl)benzamide" is a compound that belongs to the category of organic molecules known for containing a bromo group attached to a benzamide structure, which is further modified with a furan-2-ylmethyl substituent. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and physical properties, making it a subject of study in organic chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to "3-bromo-N-(furan-2-ylmethyl)benzamide" often involves multi-step organic reactions, including coupling reactions, halogenation, and amidation processes. For instance, compounds with related structures have been synthesized through reactions involving the coupling of appropriate amines with carbonyl compounds, followed by bromination and other electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017; Gill et al., 2008).

Molecular Structure Analysis

The molecular structure of "3-bromo-N-(furan-2-ylmethyl)benzamide" and related compounds has been characterized using techniques such as X-ray crystallography, which provides insights into their crystalline form and molecular geometry. Studies have shown that similar molecules crystallize in certain space groups and exhibit specific bond angles and lengths indicative of their structural features (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Compounds like "3-bromo-N-(furan-2-ylmethyl)benzamide" participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. These reactions allow for further functionalization and modification of the molecule, leading to derivatives with potentially varied biological or material properties (Siddiqa et al., 2022).

科学的研究の応用

創薬と開発

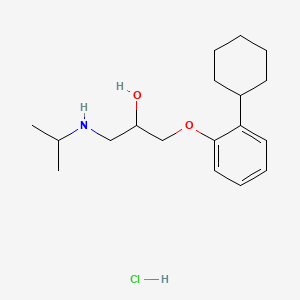

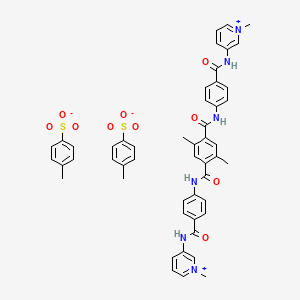

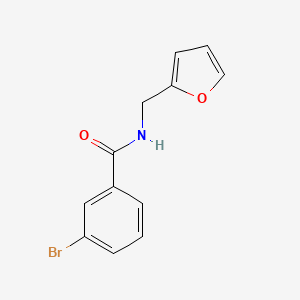

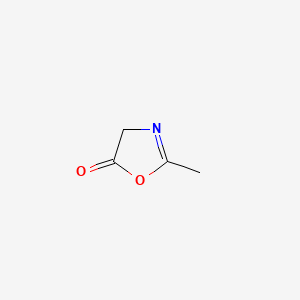

この化合物は、CAS番号346663-79-4で、創薬の初期段階でよく使用されます。その構造は、さまざまな生物学的標的に結合することができ、そのため、新しい治療薬を開発するための貴重な足場となります。 研究者は、フランとベンズアミド部分を修飾して、さまざまな病気に対して潜在的な活性を有する誘導体を作成することができます {svg_1}.

触媒

触媒において、3-ブロモ-N-(フラン-2-イルメチル)ベンズアミドは、新しい触媒または配位子を開発するために使用できます。臭素原子は、金属錯体の触媒活性を高めることができる他の官能基と置き換えることができます。

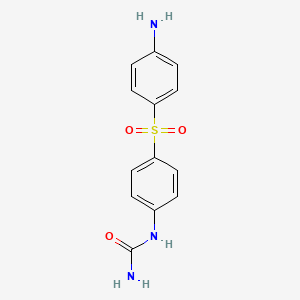

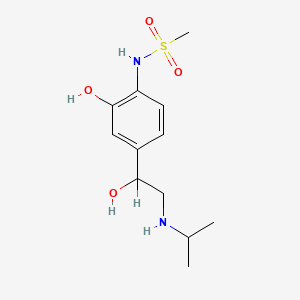

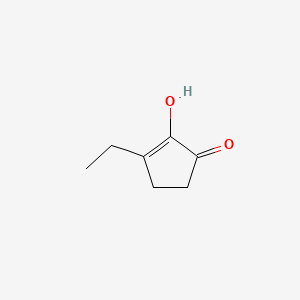

これらの用途は、3-ブロモ-N-(フラン-2-イルメチル)ベンズアミドが科学研究において多用途であることを示しており、さまざまな分野にわたって適用され、各分野の進歩に貢献しています。 この化合物の構造は、イノベーションと発見のためのプラットフォームを提供し、科学界にとって貴重な資産となっています {svg_2}.

Safety and Hazards

“3-bromo-N-(furan-2-ylmethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

特性

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKKCHLTWZPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355618 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

346663-79-4 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

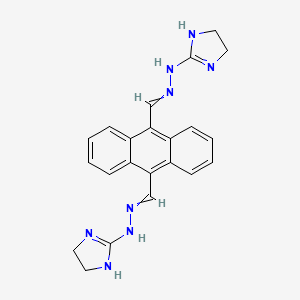

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)